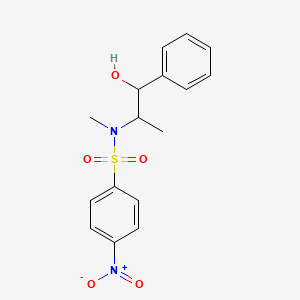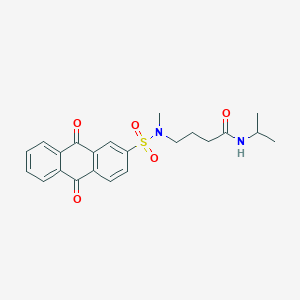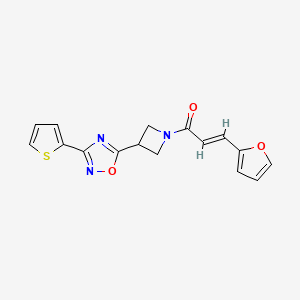
(2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid, also known as DBBA, is a synthetic compound that has been widely used in scientific research due to its unique properties. DBBA is a derivative of 2-butoxyphenol and is a member of the class of propenoic acids. DBBA has been found to have various biochemical and physiological effects, making it an important molecule for scientific research.
Mechanism of Action
The mechanism of action of (2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer. This compound has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells. Additionally, this compound has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid in lab experiments include its high purity and stability. This compound is also easy to synthesize, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of specificity. This compound has been found to have cytotoxic effects at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the research of (2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid. One potential direction is the development of this compound derivatives with increased specificity and potency. Another direction is the investigation of the potential of this compound as a therapeutic agent for inflammatory diseases and cancer. Additionally, the investigation of the mechanism of action of this compound and its interaction with other signaling pathways could provide valuable insights into its biological effects.
Synthesis Methods
The synthesis of (2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid involves the reaction of 3,5-dibromo-2-butoxyphenol with acryloyl chloride in the presence of a base catalyst. The reaction yields this compound as a white solid with a melting point of 120-122°C. The synthesis of this compound has been optimized to produce high yields and purity.
Scientific Research Applications
(2E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid has been used in various scientific research applications, including the study of cancer, inflammation, and oxidative stress. This compound has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. This compound has also been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have antioxidant properties, protecting cells from oxidative stress.
properties
IUPAC Name |
(E)-3-(3,5-dibromo-2-butoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Br2O3/c1-2-3-6-18-13-9(4-5-12(16)17)7-10(14)8-11(13)15/h4-5,7-8H,2-3,6H2,1H3,(H,16,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSYSSOIGOZIHK-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)Br)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1Br)Br)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)
![N,N,4-Trimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2966935.png)


![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2966938.png)
![4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2966939.png)


![N~4~-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2966942.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2966946.png)
methanone](/img/structure/B2966947.png)
